Glibornuride

Vue d'ensemble

Description

Le glibornuride est un médicament antidiabétique appartenant à la classe des sulfonylurées. Il est principalement utilisé pour gérer le diabète de type 2 en stimulant la sécrétion d'insuline par les cellules bêta pancréatiques. Le composé est connu pour son efficacité à réduire les niveaux de glucose dans le sang et est commercialisé sous diverses marques, dont Glutril .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glibornuride est synthétisé par un processus en plusieurs étapes à partir du camphre-3-carboxamide. Les étapes clés comprennent :

Réduction par borohydrure : Le camphre-3-carboxamide subit une réduction en utilisant du borohydrure de sodium pour former un intermédiaire.

Réarrangement de Hofmann : L'intermédiaire est ensuite soumis à un réarrangement de Hofmann pour produire un carbamate.

Réaction de déplacement : Le carbamate est déplacé par du tosylamide de sodium pour produire du this compound.

Méthodes de production industrielle : La production industrielle du this compound suit la même voie de synthèse, mais elle est optimisée pour la fabrication à grande échelle. Cela implique un contrôle précis des conditions de réaction telles que la température, la pression et les concentrations de réactifs afin d'assurer un rendement élevé et la pureté du produit final.

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la fraction sulfonylurée.

Réduction : Le composé peut être réduit dans des conditions spécifiques, affectant ses groupes fonctionnels.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant le groupe sulfonyle.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Tosylamide de sodium, divers nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des sulfonylurées et sa réactivité.

Biologie : Investigated pour ses effets sur les cellules bêta pancréatiques et la sécrétion d'insuline.

Médecine : Etudié de manière approfondie pour son potentiel thérapeutique dans la gestion du diabète de type 2.

Industrie : Utilisé dans le développement de nouveaux médicaments antidiabétiques et de nouvelles formulations.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur des sulfonylurées sur les cellules bêta pancréatiques. Cette liaison conduit à la fermeture des canaux potassiques sensibles à l'ATP, ce qui entraîne une dépolarisation de la membrane cellulaire. La dépolarisation déclenche l'ouverture des canaux calciques dépendants du voltage, ce qui conduit à un afflux d'ions calcium. La concentration intracellulaire de calcium accrue stimule l'exocytose des granules contenant de l'insuline, ce qui augmente la sécrétion d'insuline .

Composés similaires :

Glibenclamide : Une autre sulfonylurée avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Glimepiride : Une sulfonylurée de troisième génération avec une durée d'action plus longue.

Tolbutamide : Une sulfonylurée plus ancienne avec une demi-vie plus courte et un profil métabolique différent.

Unicité du this compound : Le this compound est unique en raison de sa structure chimique spécifique, qui offre un équilibre entre efficacité et sécurité. Sa structure de dérivé endo-endo, dérivée du camphre-3-carboxamide, le distingue des autres sulfonylurées .

Applications De Recherche Scientifique

Diabetes Management

Mechanism of Action

Glibornuride functions by stimulating insulin secretion from pancreatic beta-cells. It binds to the sulfonylurea receptor on these cells, inhibiting ATP-sensitive potassium channels, which leads to depolarization and subsequent calcium influx, promoting insulin release .

Clinical Efficacy

Clinical trials have demonstrated that this compound effectively lowers blood glucose levels in diabetic patients. A study indicated that it is non-toxic and well-tolerated, making it a viable option for those who require glycemic control without significant side effects .

Hepatoprotective Effects

This compound has been shown to exhibit protective effects against hepatotoxicity in experimental diabetes models. In a study involving streptozotocin-induced diabetic rats, this compound administration resulted in decreased blood glucose levels and improved liver function markers compared to untreated diabetic controls. Specifically, it reduced serum aspartate transaminase activity and total lipid levels while increasing blood glutathione levels, indicating a protective effect on liver tissues .

Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of this compound, particularly in the context of ischemic stroke. Studies suggest that sulfonylureas, including this compound, may reduce brain edema and improve neurological outcomes by mitigating inflammatory responses and preventing capillary damage during ischemic events .

Case Studies

- Animal Models : Experimental studies have shown that this compound can significantly alleviate edema and tissue necrosis in models of ischemic stroke, suggesting its potential as a therapeutic agent in acute neurological conditions .

- Human Trials : Some clinical trials have indicated positive outcomes with sulfonylureas in reducing mortality and improving functional scores post-stroke, although more extensive studies are needed to establish firm conclusions about this compound's efficacy in human subjects .

Potential Cardiovascular Applications

There is emerging evidence suggesting that this compound may have cardiovascular benefits beyond its glycemic control capabilities. Research has indicated that it may help maintain myocardial function under stress conditions by stabilizing metabolic parameters during acute interventions .

Comparative Analysis with Other Sulfonylureas

To better understand this compound's unique properties and applications, a comparative analysis with other sulfonylureas such as glibenclamide and gliclazide is useful.

| Compound | Primary Use | Neuroprotective Effect | Hepatoprotective Effect | Cardiovascular Impact |

|---|---|---|---|---|

| This compound | Type 2 Diabetes | Yes | Yes | Potentially positive |

| Glibenclamide | Type 2 Diabetes | Yes | Moderate | Yes |

| Gliclazide | Type 2 Diabetes | Emerging evidence | Limited | Yes |

Mécanisme D'action

Glibornuride exerts its effects by binding to the sulfonylurea receptor on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparaison Avec Des Composés Similaires

Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

Glimepiride: A third-generation sulfonylurea with a longer duration of action.

Tolbutamide: An older sulfonylurea with a shorter half-life and different metabolic profile.

Uniqueness of Glibornuride: this compound is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its endo-endo derivative structure, derived from camphor-3-carboxamide, distinguishes it from other sulfonylureas .

Activité Biologique

Glibornuride, a sulfonylurea derivative, is primarily utilized as an oral hypoglycemic agent for managing Type 2 diabetes mellitus. Its biological activity encompasses various mechanisms that influence glucose metabolism, insulin secretion, and potential side effects such as hypoglycemia. This article synthesizes findings from diverse studies, presenting detailed research outcomes, case studies, and relevant data tables.

This compound enhances insulin secretion from pancreatic beta cells by binding to the sulfonylurea receptor (SUR) on ATP-sensitive potassium channels. This action leads to membrane depolarization and subsequent calcium influx, stimulating insulin release. Additionally, this compound may improve insulin sensitivity in peripheral tissues, contributing to better glycemic control.

Case Studies and Clinical Trials

- Clinical Experience with this compound :

A study involving 97 diabetic patients revealed that this compound provided excellent or good glycemic control in 60% of cases after a treatment period of 1-19 months. Notably, the efficacy varied with patient characteristics: - Morphological and Biochemical Effects :

Research on rat models indicated significant biochemical changes following this compound administration. The treatment led to decreased serum levels of AST (aspartate aminotransferase) and increased glutathione levels, suggesting protective effects on liver function in diabetic conditions .

Summary of Clinical Findings

| Study Reference | Patient Population | Duration | Control Rate | Notable Findings |

|---|---|---|---|---|

| 97 diabetics | 1-19 months | 60% | Better outcomes in obese patients | |

| Rat models | Not specified | N/A | Improved liver enzyme levels |

Side Effects and Safety Profile

While this compound is effective in managing blood glucose levels, it is associated with several side effects:

- Hypoglycemia : A significant concern, particularly among elderly patients or those using multiple antidiabetic medications .

- Gastrointestinal Symptoms : Mild transient symptoms such as nausea and epigastric discomfort were reported in about 7% of cases during clinical trials .

Comparative Analysis with Other Sulfonylureas

When compared to other sulfonylureas like glibenclamide, this compound shows a similar efficacy profile but may have a different safety margin. A community-based study indicated that severe hypoglycemia leading to hospital admission was more frequent among patients treated with long-acting sulfonylureas compared to short-acting ones .

Propriétés

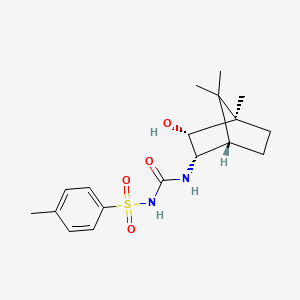

IUPAC Name |

1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTYNAPTNBJHQI-LLDVTBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016937 | |

| Record name | Glibornuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-48-9 | |

| Record name | Glibornuride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26944-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glibornuride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glibornuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glibornuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glibornuride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIBORNURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP83E7434R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

193-195 | |

| Record name | Glibornuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glibornuride exert its hypoglycemic effect?

A1: this compound, a second-generation sulfonylurea drug, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. [, ] This blockade leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent decrease in blood glucose levels. [, ]

Q2: Does this compound have any extrapancreatic effects?

A2: While the primary mechanism of action focuses on pancreatic beta-cells, research suggests that this compound might also exert extrapancreatic effects. Studies show a more pronounced decrease in blood glucose levels compared to the corresponding increase in insulin secretion, indicating potential effects beyond insulin release. [] Further research is needed to fully elucidate these extrapancreatic actions.

Q3: Does this compound affect Atrial Natriuretic Factor (ANF) levels?

A3: Research suggests that this compound may inhibit the elevation of plasma ANF levels in response to extracellular fluid volume expansion. A study on newly diagnosed Non-Insulin Dependent Diabetes Mellitus (NIDDM) patients showed that saline infusion after this compound administration did not increase ANF levels, while natriuresis persisted. [] This suggests a potential protective effect against glomerular hypertension and subsequent nephropathy development.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C18H26N2O4S and a molecular weight of 366.48 g/mol.

Q5: Is the this compound/β-cyclodextrin inclusion complex stable over time?

A5: Research indicates that the this compound/β-cyclodextrin inclusion complex exhibits good stability after one year of storage. Dissolution characteristics and X-ray powder diffraction spectra remained unchanged. [] This suggests the potential for improved bioavailability and consistent therapeutic effects.

Q6: Are there stability concerns with this compound/PEG 20.000 solid dispersions?

A6: Studies on this compound/PEG 20.000 solid dispersions show significant variations in dissolution rate during storage. Spectral and calorimetric analysis indicates increased crystallinity, potentially affecting the drug's dissolution and bioavailability. [] Further research is needed to optimize the formulation for improved stability.

Q7: How do structural differences between this compound and other sulfonylureas impact their effects?

A7: Structural variations among sulfonylureas contribute to differences in their binding affinity to KATP channels, influencing their potency and duration of action. [] For instance, this compound and Tolbutamide exhibit similar insulin-releasing effects, while Glibenclamide induces a more prolonged insulin response. [] These structural differences also affect their pharmacokinetic properties, such as absorption, metabolism, and elimination.

Q8: How is this compound absorbed and eliminated from the body?

A8: this compound is rapidly absorbed from the gut after oral administration. [, ] It is then metabolized in the liver, resulting in a relatively short half-life of approximately eight hours. [, ] Elimination occurs primarily through biliary excretion. []

Q9: How do the pharmacokinetics of this compound compare to other sulfonylureas?

A9: this compound exhibits a rapid onset and a relatively short duration of action compared to first-generation sulfonylureas like Tolbutamide and Chlorpropamide. [, ] Its half-life is shorter than Chlorpropamide (36 hours) but longer than Tolbutamide (5 hours), placing it in an intermediate range. [] This difference in pharmacokinetic profiles influences dosing regimens and the risk of hypoglycemia.

Q10: Does Tenoxicam affect the pharmacokinetics of this compound?

A10: No significant interaction was observed between Tenoxicam and this compound in a study on healthy volunteers. Tenoxicam did not affect the pharmacokinetic parameters of this compound, nor did it alter the insulin and glucose responses to the drug. []

Q11: Has this compound demonstrated efficacy in animal models of diabetes?

A11: In studies using streptozotocin (STZ)-induced diabetic rats, this compound administration resulted in improved blood glucose control, reduced serum aspartate transaminase activity, decreased total lipid levels, and increased blood glutathione levels. [] These findings suggest a protective effect against hepatotoxicity induced by STZ-diabetes.

Q12: What is the effect of this compound on diabetic microangiopathy development in animal models?

A12: A study on genetically diabetic rats showed that long-term treatment with this compound significantly reduced the incidence of diffuse glomerulosclerosis and retinal lesions. [] This suggests a potential benefit in delaying the progression of diabetic microvascular complications.

Q13: What analytical techniques are used to measure this compound levels?

A13: Several analytical methods have been employed to quantify this compound in biological samples. These methods include:

- Fluorometric determination: This method involves reacting this compound with 7-chloro-4-nitrobenzo-2-oxa-1.3-diazole (NBD-chloride) to form a fluorescent NBD-amine, allowing sensitive detection of drug levels. []

- High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a sample, allowing for accurate quantification. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These highly sensitive and specific methods allow for the identification and quantification of this compound and its metabolites in complex biological matrices. [, ]

Q14: How does the dissolution rate of this compound impact its bioavailability?

A14: As with many poorly soluble drugs, the dissolution rate of this compound is a critical factor influencing its bioavailability. [, ] A faster dissolution rate generally leads to quicker absorption and potentially higher bioavailability.

Q15: What are the key parameters considered during the validation of analytical methods for this compound?

A15: Validation of analytical methods for this compound, like HPLC and LC-MS/MS, involves assessing various parameters including:

Q16: Does this compound interact with drug-metabolizing enzymes?

A16: While this compound is primarily metabolized by hepatic enzymes, specific details about its potential to induce or inhibit drug-metabolizing enzymes are not extensively covered in the provided research papers. Further investigations are needed to determine if this compound significantly impacts the metabolism of other co-administered drugs.

Q17: What are some alternatives to this compound for treating Type 2 diabetes?

A17: Several other antidiabetic medications are available as alternatives to this compound. These alternatives include:

- Other sulfonylureas: Gliclazide, Glibenclamide, Glimepiride, Glipizide. [, ]

- Biguanides: Metformin. [, ]

- Thiazolidinediones: Pioglitazone, Rosiglitazone. []

- Alpha-glucosidase inhibitors: Acarbose. []

Q18: How does this compound fit into the historical development of sulfonylurea drugs?

A18: this compound belongs to the second generation of sulfonylurea drugs, developed in the late 1960s. [] This generation offered several advantages over first-generation agents like Tolbutamide and Chlorpropamide, including higher potency, a shorter half-life, and a lower incidence of side effects. [, , , ] The introduction of this compound contributed to the evolution of diabetes management, providing physicians with a more refined therapeutic option for their patients.

Q19: What are some examples of cross-disciplinary research involving this compound?

A19: The research on this compound exemplifies cross-disciplinary collaboration, drawing on expertise from various fields:

- Pharmacology: Investigating the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic benefits in diabetes management. [, , , , ]

- Medicinal chemistry: Exploring structure-activity relationships to understand how structural modifications of this compound impact its activity, potency, and selectivity. []

- Pharmaceutics: Developing and optimizing formulations like inclusion complexes and solid dispersions to improve solubility, dissolution rate, and bioavailability. [, ]

- Analytical chemistry: Developing and validating sensitive and specific methods like fluorometric assays, HPLC, LC-MS, and LC-MS/MS for the quantification of this compound and its metabolites in biological samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.